molecular formula C22H18N2O4 B3447909 ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate

ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate

Cat. No. B3447909
M. Wt: 374.4 g/mol
InChI Key: RHFFTCMOANSPCK-UHFFFAOYSA-N
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Description

“Ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate” is a chemical compound. It is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .


Synthesis Analysis

Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods such as: Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .


Molecular Structure Analysis

The molecular formula of “ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate” is C22H18N2O4 . More detailed structural analysis would require specific tools or software.


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate” such as melting point, boiling point, density, etc., are not specified in the available resources .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is ongoing research into indole derivatives like “ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate”, and we can expect new findings in the future.

properties

IUPAC Name

ethyl 4-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-2-28-22(27)15-9-11-16(12-10-15)23-19(25)13-24-18-8-4-6-14-5-3-7-17(20(14)18)21(24)26/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFFTCMOANSPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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